1-Methyl-6-(trifluoromethyl)indolin-2-one
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Overview
Description
1-Methyl-6-(trifluoromethyl)indolin-2-one is a derivative of indole, a heterocyclic compound that is widely recognized for its diverse biological activities. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant target for synthetic chemists. The addition of a trifluoromethyl group at the 6-position and a methyl group at the 1-position of the indolin-2-one scaffold enhances its chemical and biological properties, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-6-(trifluoromethyl)indolin-2-one typically involves the introduction of the trifluoromethyl group and the methyl group onto the indolin-2-one scaffold. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods allow for better control over reaction conditions and can be scaled up for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-6-(trifluoromethyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonates are used under conditions that may include acidic or basic catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: The compound is being investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methyl-6-(trifluoromethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, the compound may inhibit specific kinases or interact with nuclear receptors, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
1-Methyl-6-(trifluoromethyl)indolin-2-one can be compared with other indole derivatives to highlight its uniqueness:
Similar Compounds: Other indole derivatives include 1-Methylindolin-2-one, 6-Trifluoromethylindole, and 1-Methyl-6-chloroindolin-2-one.
Uniqueness: The presence of both the methyl and trifluoromethyl groups in this compound enhances its chemical stability and biological activity compared to its analogs. The trifluoromethyl group, in particular, is known to improve metabolic stability and increase binding affinity to biological targets.
Properties
Molecular Formula |
C10H8F3NO |
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Molecular Weight |
215.17 g/mol |
IUPAC Name |
1-methyl-6-(trifluoromethyl)-3H-indol-2-one |
InChI |
InChI=1S/C10H8F3NO/c1-14-8-5-7(10(11,12)13)3-2-6(8)4-9(14)15/h2-3,5H,4H2,1H3 |
InChI Key |
DTBZNEBZWRRQGD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C1C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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